methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
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Description
Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H9F2NO4S2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.99410644 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets, leading to a variety of effects .
Result of Action
Thiophene-based compounds are known to exhibit a variety of biological effects .
Biological Activity
Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C12H10F2N2O3S
- Molecular Weight : 302.28 g/mol
The presence of a thiophene ring and a sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of tyrosinase inhibition, which is crucial for melanin synthesis.
- Hydrophobic Interactions : The thiophene ring enhances binding affinity through interactions with hydrophobic pockets in target proteins.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 20 | 8 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. This compound has shown potent tyrosinase inhibitory activity.
- IC50 Value : The compound exhibited an IC50 value of approximately 5 µM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 24 µM) .
3. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. It demonstrates significant free radical scavenging activity, which contributes to its potential therapeutic effects against oxidative stress-related conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Tyrosinase Inhibition : A study published in MDPI demonstrated that this compound effectively inhibited mushroom tyrosinase activity in vitro, leading to decreased melanin production in B16F10 murine melanoma cells .
- Antimicrobial Efficacy : Research conducted at a pharmaceutical laboratory revealed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In cell viability assays using human cell lines, the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-6-7(13)2-3-8(9)14/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXWWDXAFOVIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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